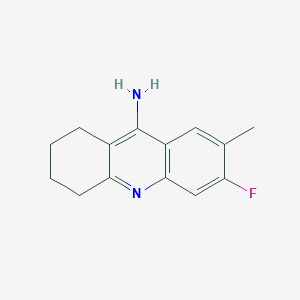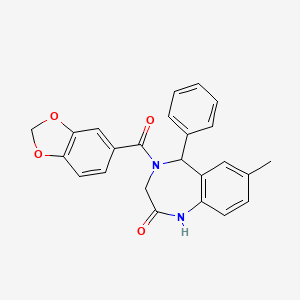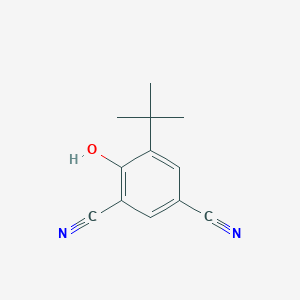
6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the CAS Number: 116207-64-8 . It has a molecular weight of 230.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine is C14H15FN2 . The Inchi Code for this compound is 1S/C14H15FN2/c1-8-6-10-13 (7-11 (8)15)17-12-5-3-2-4-9 (12)14 (10)16/h6-7H,2-5H2,1H3, (H2,16,17) .Physical And Chemical Properties Analysis
6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
- The acylative kinetic resolution of racemic fluorinated and non-fluorinated tetrahydroquinolines, including analogs of 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine, demonstrates the influence of fluorine atoms on stereoselectivity and efficiency in chemical synthesis. A method for preparing enantiopure compounds with high stereoselectivity was developed, highlighting the importance of fluorine in medicinal chemistry (Gruzdev et al., 2013).
- Research on the synthesis of 6-amino-3,4-dihydroisoquinolinium derivatives from acridizinium ions indicates the utility of such compounds in creating substances with significant absorption and fluorescence properties. This process involves nucleophilic ring-opening followed by an aza Diels-Alder reaction, underscoring the potential applications in developing new fluorescent materials (Deiseroth et al., 2008).
Applications in Medicinal Chemistry
- The development of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, including 6-fluoro analogs, for antitumor activity illustrates the compound's utility in designing new anticancer agents. Structure-activity relationship studies indicated the potential of these compounds in treating various cancers, with some analogs showing potent cytotoxic activity (Tsuzuki et al., 2004).
Material Science Applications
- The preparation of novel polyimides derived from spiro(fluorene-9,9′-xanthene) skeletons, including compounds related to 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine, showcases the application of such compounds in creating materials with exceptional organosolubility, optical transparency, and thermal stability. These materials are promising for applications in electronics and optoelectronics due to their low moisture absorption and dielectric constants (Zhang et al., 2010).
Analytical Chemistry Applications
- A method for the determination of free amines in wastewater employing precolumn derivatization with fluorescent detection highlights the role of related compounds in environmental analysis. This approach, involving condensation reactions with 9-(2-hydroxyethyl)acridone, demonstrates the compounds' utility in sensitive and selective detection of amines, important for environmental monitoring and protection (You et al., 2002).
Mechanism of Action
While the exact mechanism of action for 6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine is not mentioned in the search results, it’s worth noting that a similar compound, 9-Amino-1,2,3,4-tetrahydroacridine, is a well-known cholinesterase inhibitor commonly used in pharmacological studies . Cholinesterase inhibitors work by preventing the breakdown of acetylcholine, a chemical that is important for the processes of memory, thinking, and reasoning .
Safety and Hazards
properties
IUPAC Name |
6-fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-8-6-10-13(7-11(8)15)17-12-5-3-2-4-9(12)14(10)16/h6-7H,2-5H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOCWQHAGYYMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)N=C3CCCCC3=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-7-methyl-1,2,3,4-tetrahydroacridin-9-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2590194.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2590195.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2590196.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)

![6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl](/img/structure/B2590201.png)




![N-(3-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2590210.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2590213.png)

![3-(4-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2590215.png)